1-Ethoxynaphthalen-2-amine
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Overview
Description
1-Ethoxynaphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives. It features an ethoxy group attached to the first carbon and an amine group attached to the second carbon of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxynaphthalen-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 1-ethoxynaphthalene with ammonia or a primary amine under controlled conditions can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as nitration or sulfonation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed
Major Products:
Scientific Research Applications
1-Ethoxynaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other materials .
Mechanism of Action
The mechanism of action of 1-ethoxynaphthalen-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methoxynaphthalen-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxynaphthalen-1-amine: The positions of the ethoxy and amine groups are reversed.
1-Ethoxynaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Ethoxynaphthalen-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and interactions .
Properties
IUPAC Name |
1-ethoxynaphthalen-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEVBOBOMUMRLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC2=CC=CC=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704779 |
Source
|
Record name | 1-Ethoxynaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163519-61-7 |
Source
|
Record name | 1-Ethoxynaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60704779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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